2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

CYP3A4 inhibition Drug metabolism ADME

Researchers studying CYP3A4-mediated drug-drug interactions or Hippo pathway signaling require well-characterized reference inhibitors with moderate potency. 2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS 1153508-34-9) fills this gap as a validated chemical probe with defined IC50 values (CYP3A4: 5600 nM; STK4: 2730 nM), enabling graded inhibition without complete target shutdown. • Ideal positive control for CYP3A4 ADME panels & HTS calibration • Partial STK4 inhibitor for Hippo pathway dissection without compensatory activation • ≥98% purity ensures SAR reproducibility across independent labs

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1153508-34-9
Cat. No. B1454255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide
CAS1153508-34-9
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C2=CN=CN2)Cl
InChIInChI=1S/C12H12ClN3O/c1-8(13)12(17)16-10-4-2-9(3-5-10)11-6-14-7-15-11/h2-8H,1H3,(H,14,15)(H,16,17)
InChIKeyIXYXTMLQFKAAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CIP Chemical Identity and Classification


2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide (CAS 1153508-34-9), also referred to as CIP , is a synthetic small molecule belonging to the imidazole-aryl amide class. It features a 4-(1H-imidazol-4-yl)aniline core substituted with a 2-chloropropanamide moiety. The compound has a molecular formula of C12H12ClN3O and a molecular weight of 249.69 g/mol . This chemical structure confers distinct physicochemical and biological interaction profiles that differentiate it from other imidazole-containing analogs, as detailed in the evidence sections below.

Workflow CYP3A4 inhibition screening and ADME panel integration
Selection 2-Chloro propanamide pharmacophore essential for target engagement
Use Context STK4/Hippo pathway probe for concentration-dependent signaling studies

Why CIP Cannot Be Replaced by Generic Imidazole Analogs


The imidazole-phenylpropanamide scaffold is a privileged structure in medicinal chemistry, yet minor structural modifications profoundly alter target engagement and ADME properties [1]. Generic substitution based solely on the imidazole core is insufficient; the specific 2-chloro substitution pattern and para-imidazolylphenyl arrangement in 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide dictate its unique inhibitory profile against CYP3A4 [2] and serine/threonine-protein kinase 4 (STK4) [3]. The quantitative evidence below demonstrates that replacing this compound with a structurally related but uncharacterized analog would invalidate experimental reproducibility and compromise pharmacological outcomes in both drug metabolism and kinase signaling studies.

Replacement with generic imidazole analogs may lack the 2-chloro pharmacophore essential for CYP3A4 inhibition.
Substitution based solely on imidazole core may not replicate reported STK4 inhibition profile.
Custom-synthesized analogs often introduce unverified purity and batch variability, compromising reproducibility.

Quantitative Differentiation Evidence for CIP


CYP3A4 Inhibition: Comparison with Imidazole Derivative

In a comparative assessment of CYP3A4 inhibition, 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide exhibits an IC50 of 5600 nM [1]. In contrast, a structurally related imidazole-phenyl derivative, 2-(1H-benzotriazol-1-yl)-N-[4-(1H-imidazol-4-yl)phenyl]-N-[(thiophen-3-yl)methyl]acetamide, demonstrates an IC50 of 20000 nM under comparable assay conditions [2]. The target compound is approximately 3.6-fold more potent in inhibiting CYP3A4. For reference, potent clinical CYP3A4 inhibitors such as clotrimazole and miconazole exhibit IC50 values of 16 nM and 100 nM, respectively [3][4]. Thus, 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide acts as a moderate CYP3A4 inhibitor, positioned between weak imidazole analogs and potent azole antifungals.

CYP3A4 IC50
Reported
CIP 5600 nM
Imidazole analog 20000 nM
Clotrimazole 16 nM
Miconazole 100 nM
Supports CYP3A4 inhibition study fit without strong azole-like inhibition.
Human liver microsomes, midazolam 1′-hydroxylation assay.
CYP3A4 inhibition Drug metabolism ADME Hepatotoxicity

STK4 Kinase Inhibition: In-Class Comparison

2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide inhibits STK4 (also known as MST1) with an IC50 of 2730 nM [1]. This value is notably lower than that of many imidazole-based kinase inhibitors, which often exhibit IC50 values >10,000 nM in similar kinase assays [2]. In a screen of 484 imidazole-based candidate inhibitors against 24 protein kinases, only six compounds demonstrated high kinase differentiation potential, with IC50 values typically ranging from 1000 to 5000 nM for the most active analogs [3]. The compound thus resides within the top tier of imidazole-derived STK4 inhibitors, though it is significantly less potent than optimized clinical candidates such as SBP-3264 (IC50 < 100 nM) .

STK4 IC50
Class-level
CIP 2730 nM
Typical imidazole inhibitors >10000 nM
Top-tier imidazole inhibitors 1000-5000 nM
SBP-3264
Supports STK4 pathway study context; allows concentration-response profiling.
Kinase assay with colloidal Coomassie staining detection.
STK4 kinase Hippo signaling Cancer Apoptosis

2-Chloro Substitution SAR for CYP3A4 Inhibition

The presence of a 2-chloro substituent on the propanamide moiety is a critical determinant of CYP3A4 inhibitory potency within this chemical series. Comparative analysis reveals that replacing the chlorine with a hydrogen atom (i.e., N-[4-(1H-imidazol-4-yl)phenyl]propanamide) results in a complete loss of measurable CYP3A4 inhibition at concentrations up to 100 μM [1]. This SAR insight underscores that the 2-chloro group is not merely a spectator substituent but an essential pharmacophoric element for engaging the CYP3A4 active site. This finding is consistent with a generalized physicochemical model of CYP3A4 inhibition, which demonstrates that lipophilicity (LogD7.4) strongly correlates with inhibitory potency (r² = 0.68, p < 0.0001) and that halogen substitution can increase potency by approximately 10-fold for a given lipophilicity value [2].

2-Cl SAR
Class-level
CIP (2-Cl) 5600 nM
Des-chloro analog >100000 nM
2-Chloro pharmacophore critical for CYP3A4 inhibition; supports SAR validation.
HLM midazolam 1′-hydroxylation; >17.9-fold difference.
Structure-activity relationship (SAR) CYP3A4 Imidazole Halogen substitution

Commercial Purity and Batch Consistency

For scientific and industrial applications, the reliability of compound sourcing directly impacts experimental outcomes. 2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is commercially available from multiple vendors with a guaranteed minimum purity of 95% as determined by HPLC . In contrast, many structurally related imidazole-phenyl derivatives are only available as custom synthesis products with variable purity levels (often 90-95%) and no published analytical certificates [1]. Furthermore, the compound's availability as a catalog item (e.g., CM474648) ensures defined lot-to-lot traceability and quality control, which is critical for reproducible research . This procurement advantage reduces the risk of confounding impurities that could skew biological assay results or lead to irreproducible chemical syntheses.

Purity Spec
Specification review
≥95% (HPLC)
Defined lot purity supports reproducible research; reduces impurity confounding.
Catalog availability ensures traceable quality control.
Chemical purity Quality control Reproducibility Procurement

CIP Application Scenarios


CYP3A4 Drug-Drug Interaction Screening

In vitro ADME panels routinely include CYP3A4 inhibition assays to assess the DDI potential of new chemical entities. 2-Chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide, with its well-defined moderate IC50 of 5600 nM [1], serves as an ideal positive control or reference inhibitor. Unlike potent azoles (e.g., ketoconazole, clotrimazole) that can completely abolish CYP3A4 activity and mask subtle effects, this compound provides a graded inhibition window suitable for characterizing weak-to-moderate CYP3A4 inhibitors. It can also be used to calibrate high-throughput screening assays and to validate the sensitivity of LC-MS/MS detection methods for midazolam 1'-hydroxylation [2].

Hippo Signaling and STK4 Functional Studies

STK4 (MST1) is a central kinase in the Hippo signaling pathway, regulating cell proliferation and apoptosis. The compound's STK4 inhibitory activity (IC50 = 2730 nM) [3] makes it a valuable chemical probe for dissecting Hippo pathway biology in cellular models. Because the compound exhibits only moderate potency, it is particularly suited for studies requiring partial inhibition of STK4 to avoid complete pathway shutdown, which can trigger compensatory mechanisms. This property is advantageous for target validation experiments in cancer biology, where understanding the dose-response relationship of STK4 inhibition is more informative than binary on/off modulation [4].

SAR Studies on Imidazole CYP Inhibitors

The 2-chloro substituent on the propanamide chain is a critical pharmacophore for CYP3A4 inhibition [5]. This compound serves as a key reference point for medicinal chemists exploring SAR around the imidazole-phenyl scaffold. By comparing the activity of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide with that of its des-chloro analog (inactive) and other halogenated derivatives, researchers can rationally design next-generation CYP3A4 inhibitors with tailored potencies and selectivities. The compound's commercial availability in high purity (≥95%) ensures that SAR studies are not confounded by impurities that could otherwise generate misleading activity data.

Kinase Assay Method Development

The compound's moderate inhibitory activity against STK4 (IC50 2730 nM) [3] positions it as a suitable tool for developing and validating kinase assay platforms. Its well-characterized potency allows researchers to establish robust Z'-factor values and signal-to-background ratios in both radiometric and fluorescence-based kinase assays. Additionally, its imidazole core and moderate lipophilicity make it a useful test compound for evaluating the performance of new kinase assay technologies, such as mobility shift assays or time-resolved FRET (TR-FRET) formats, prior to screening larger compound libraries.

Application
Selection Property
Validation Focus
CYP3A4 DDI screening studies
Graded CYP3A4 inhibition calibration tool
Midazolam 1′-hydroxylation assay sensitivity and LC-MS/MS detection
Hippo pathway signaling studies
STK4 concentration-response profiling
Partial inhibition endpoints to avoid compensatory pathway activation
Imidazole CYP inhibitor SAR studies
2-Chloro pharmacophore validation
Comparator analog activity profiling and halogen substitution trends
Kinase assay platform validation
Moderate inhibition tool for assay calibration
Z′-factor and signal-to-background optimization in TR-FRET or mobility shift assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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